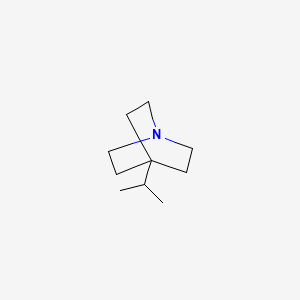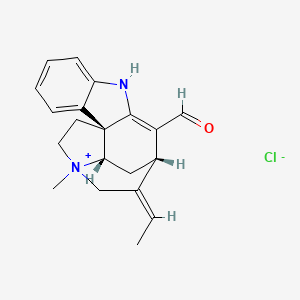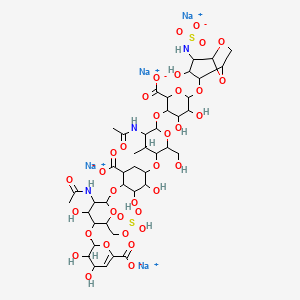
NU6300
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NU6300 is the first covalent ATP-competitive CDK2 inhibitor. in vitro: this compound is a covalent CDK2 inhibitor that illustrates the potential of using vinyl sulfones to mediate irreversible inhibition. This compound blocks the inhibitor binding site. The effect was time dependent and relatively slow, with less than 50% reduction of the apparent binding capacity in 20 hr.
Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition
NU6300 is identified as the first covalent CDK2 inhibitor. Its design was based on NU6102, an ATP-competitive inhibitor of CDK2. This compound binds covalently to CDK2, as demonstrated in a co-complex crystal structure. This binding leads to durable inhibition of Rb phosphorylation in certain cancer cells, indicating its potential as a more potent and selective compound in cancer treatment (Anscombe et al., 2015).
Cancer Research Applications
While not directly studying this compound, related research on p300 and CBP proteins, which are often targeted in cancer therapies, provides context for how inhibitors like this compound could be used. For instance, studies on the transcriptional coactivators p300 and CBP have shown that they play crucial roles in various cellular processes including growth, differentiation, and apoptosis, which are key areas in cancer research (Giordano & Avantaggiati, 1999).
Alternative Applications
Other studies, although not directly related to this compound, explore the wider applications of similar compounds in various fields. For example, research on NumPy, a primary array programming library for Python, highlights the role of such tools in data analysis across a broad range of scientific fields, including physics, chemistry, biology, and more (Harris et al., 2020).
Eigenschaften
Molekularformel |
C20H23N5O3S |
|---|---|
Molekulargewicht |
413.49 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





